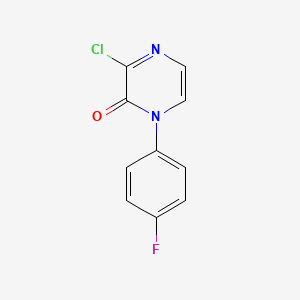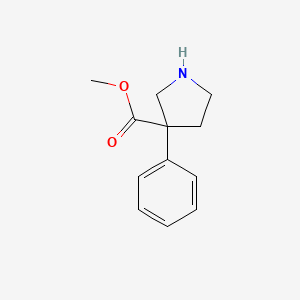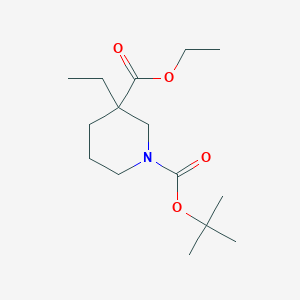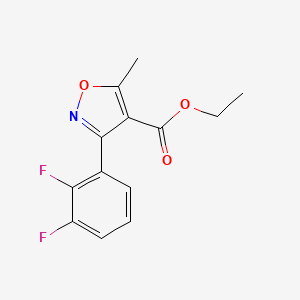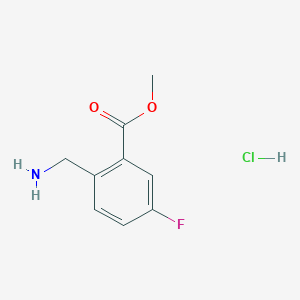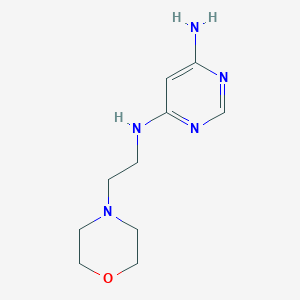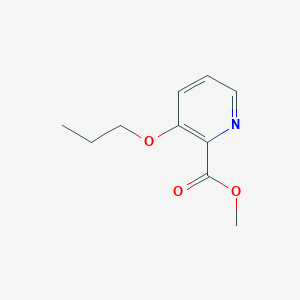
Methyl 3-propyloxypicolinate
Übersicht
Beschreibung
Methyl 3-propyloxypicolinate, also known as 3-propyl-2-methyl-1-pyrroline-2-carboxylate, is an organic compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of about 190°C. It is soluble in water, ethanol, and other polar solvents. This compound is a versatile compound and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : Research focusing on the synthesis of complex molecules often explores compounds like "Methyl 3-propyloxypicolinate" for their roles as intermediates in the creation of more complex chemical entities. For example, studies on the synthesis of novel azirin-3-amines and their application as building blocks in peptide synthesis highlight the importance of such compounds in developing new synthetic pathways and materials (Breitenmoser et al., 2001).
Photodynamic Therapy (PDT) : Compounds with specific photophysical properties are researched for their potential in photodynamic therapy, a treatment modality for cancer. The study of bacteriochlorin analogues, for instance, shows how chemical modifications can enhance the photodynamic activity and tumor-targeting capabilities of these compounds, suggesting a potential area of application for similar compounds (Patel et al., 2016).
Material Science and Organic Electronics : Research into the structural and optical properties of polymer/fullerene films for organic solar cells underscores the importance of molecular design in the performance of these materials. Understanding the interactions and crystallinity of components like "this compound" could contribute to advancements in the field of organic electronics (Erb et al., 2005).
Environmental Chemistry : Studies on the reactions of specific chemical compounds with environmental radicals can provide insights into atmospheric chemistry and pollution control strategies. For example, investigations into the gas-phase reactions of vinyl ethers with nitrate radicals contribute to our understanding of atmospheric reactivity and potential environmental impacts of various compounds (Scarfogliero et al., 2006).
Analytical and Detection Techniques : The development of sensitive detection methods for pesticides using Fe3O4 nanoparticle aggregates demonstrates the role of novel compounds in enhancing analytical techniques, potentially applicable to "this compound" for specific detection or quantification purposes (Liu et al., 2011).
Eigenschaften
IUPAC Name |
methyl 3-propoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7-14-8-5-4-6-11-9(8)10(12)13-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFEJLGUCRRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

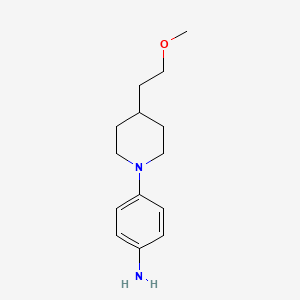
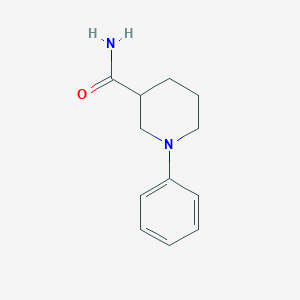

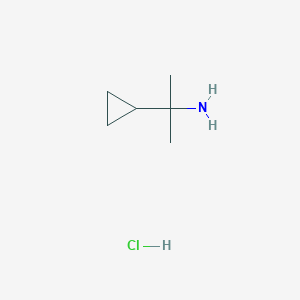
![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)

